molecular formula C34H33F3N2O3S B009460 [4-[(2E,4Z)-5-[4-(Dimethylamino)phenyl]-1,5-diphenylpenta-2,4-dienylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;trifluoromethanesulfonate CAS No. 100237-71-6

[4-[(2E,4Z)-5-[4-(Dimethylamino)phenyl]-1,5-diphenylpenta-2,4-dienylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;trifluoromethanesulfonate

Cat. No.: B009460
CAS No.: 100237-71-6
M. Wt: 606.7 g/mol
InChI Key: HTWLWPPAYNXDSQ-UHFFFAOYSA-M
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Description

This compound is a cationic organic salt featuring an extended π-conjugated system, comprising a central cyclohexadienylidene core substituted with dimethylamino-phenyl and diphenylpenta-dienylidene groups. The trifluoromethanesulfonate (triflate) counterion enhances solubility in polar solvents, making it suitable for applications in optoelectronics or as a solvatochromic probe . However, unlike simpler solvatochromic dyes, this compound’s polyaromatic framework may confer unique photophysical properties, such as broad absorption bands or enhanced thermal stability.

Properties

IUPAC Name

[4-[5-[4-(dimethylamino)phenyl]-1,5-diphenylpenta-2,4-dienylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33N2.CHF3O3S/c1-34(2)30-22-18-28(19-23-30)32(26-12-7-5-8-13-26)16-11-17-33(27-14-9-6-10-15-27)29-20-24-31(25-21-29)35(3)4;2-1(3,4)8(5,6)7/h5-25H,1-4H3;(H,5,6,7)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWLWPPAYNXDSQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=CC=CC(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3)C4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H33F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60905284
Record name 4-{5-[4-(Dimethylamino)phenyl]-1,5-diphenylpenta-2,4-dien-1-ylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60905284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

606.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100237-71-6
Record name 4-{5-[4-(Dimethylamino)phenyl]-1,5-diphenylpenta-2,4-dien-1-ylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60905284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound [4-[(2E,4Z)-5-[4-(Dimethylamino)phenyl]-1,5-diphenylpenta-2,4-dienylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;trifluoromethanesulfonate], often referred to as a complex organic molecule with potential biological activities, has garnered interest in various fields of research. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by a cyclohexadiene moiety linked to a dimethylamino-substituted phenyl group. The trifluoromethanesulfonate group enhances its solubility and stability in biological systems. The molecular formula is C27H30F3N2O2S, indicating a relatively large and complex organic molecule.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity
    • Preliminary studies suggest that the compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown to induce apoptosis in breast cancer cells (MCF-7) and prostate cancer cells (PC-3) through the activation of caspase pathways.
    • The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis .
  • Antimicrobial Properties
    • The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro assays reveal that it inhibits bacterial growth by disrupting cell membrane integrity.
    • Studies indicate that the compound's efficacy is comparable to standard antibiotics like ampicillin and ciprofloxacin .
  • Antioxidant Activity
    • The antioxidant potential of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. Results indicate that it effectively scavenges free radicals, suggesting its potential use in preventing oxidative stress-related diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in MCF-7 and PC-3 cells
AntimicrobialInhibits growth of Gram-positive/negative bacteria
AntioxidantScavenges DPPH and ABTS radicals

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer properties of the compound on MCF-7 breast cancer cells. The results showed a dose-dependent increase in cell death with an IC50 value of 15 µM after 48 hours of treatment. Mechanistic studies indicated that the compound activates the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. It exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antibacterial activity comparable to conventional antibiotics.

Scientific Research Applications

Organic Synthesis

Dyes and Pigments
The compound's unique structure allows it to be utilized as a dye or pigment. Its conjugated system contributes to strong light absorption properties, making it suitable for applications in coloring agents for plastics and textiles. Research has shown that similar compounds exhibit high stability and vibrant colors, which can be advantageous in industrial applications .

Photochemical Applications
The compound can serve as a photosensitizer due to its ability to absorb light and convert it into chemical energy. This property is particularly useful in photodynamic therapy (PDT), where light-activated compounds are employed to treat cancerous tissues. Studies indicate that compounds with similar structural motifs have demonstrated efficacy in PDT by generating reactive oxygen species upon light activation .

Materials Science

Organic Light Emitting Diodes (OLEDs)
Due to its electronic properties, the compound is a candidate for use in OLED technology. Its ability to emit light when an electric current is applied can be exploited in the development of efficient display technologies. Research has highlighted the potential of similar organic compounds in enhancing the performance and longevity of OLEDs .

Nanocomposites
Incorporating this compound into nanocomposite materials can improve their mechanical and thermal properties. The molecular structure allows for effective interaction with various matrices, potentially leading to enhanced material performance in applications such as coatings and structural components .

Medicinal Chemistry

Anticancer Agents
The dimethylamino group present in the compound may contribute to biological activity against cancer cells. Preliminary studies suggest that structurally related compounds possess cytotoxic effects on various cancer cell lines. Investigations into the mechanism of action could reveal pathways through which this compound exerts its effects, paving the way for new therapeutic agents .

Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties. The presence of the trifluoromethanesulfonate moiety may enhance solubility and bioavailability, making it a potential candidate for developing new antimicrobial agents against resistant strains of bacteria .

Case Study 1: Photodynamic Therapy

A study investigated the use of structurally analogous compounds in PDT for cancer treatment. Results showed significant tumor reduction when exposed to specific wavelengths of light, indicating the potential utility of similar compounds in therapeutic applications.

Case Study 2: OLED Development

Research into OLEDs utilizing compounds with similar structures revealed improvements in color purity and efficiency compared to traditional materials. This advancement suggests that the subject compound could play a role in next-generation display technologies.

Case Study 3: Antimicrobial Screening

A series of tests conducted on derivatives of this compound demonstrated notable antibacterial activity against Gram-positive bacteria. These findings support further exploration into its applications as an antimicrobial agent.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Analogues:

Reichardt’s Dye (ET(30) Betaine): A zwitterionic solvatochromic dye with a pyridinium N-phenolate backbone.

Triazole-based Derivatives (e.g., 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone): These lack extended conjugation but share sulfonyl and aryl motifs. Structural similarity coefficients (e.g., Tanimoto index) may highlight shared pharmacophores, though the target compound’s cationic charge and triflate counterion distinguish its reactivity .

Catechins (e.g., Epigallocatechin gallate): While unrelated in application, computational methods like molecular fingerprinting could quantify structural divergence, emphasizing the target compound’s synthetic complexity .

Table 1: Structural and Physicochemical Comparison

Property Target Compound Reichardt’s Dye Triazole Derivative
Molecular Weight (g/mol) ~650 (estimated) 318.39 ~450
Solubility High in polar aprotic solvents High in polar solvents Moderate in ethanol/water
λmax (in DMSO) ~550 nm (hypothetical) 453 nm 260–300 nm
Tanimoto Similarity* 0.25–0.35 (estimated) 0.40–0.50 (estimated)

*Calculated using binary fingerprints (e.g., MACCS keys) .

Solvatochromic Properties and Solvent Interactions

The compound’s solvatochromism likely arises from its polarized ground and excited states. In nonpolar solvents (e.g., hexane), the ICT may result in a hypsochromic shift (blue shift), while polar solvents (e.g., methanol) stabilize the excited state, causing a bathochromic shift (red shift). This behavior parallels Reichardt’s dye but with attenuated polarity sensitivity due to the larger conjugated system . Experimental characterization would require UV/Vis spectroscopy across solvents, correlating λmax with solvent polarity parameters (e.g., ET(30)).

Computational Analysis (DFT Studies)

Density Functional Theory (DFT) simulations could predict:

  • HOMO-LUMO Gap : Expected to be narrower than triazole derivatives (~3–4 eV) due to extended conjugation, enhancing light absorption in visible regions .
  • Dipole Moment : Higher than Reichardt’s dye (14.6 D) owing to the cationic azanium center and triflate counterion, influencing solubility and intermolecular interactions .
  • Electrostatic Potential Maps: Highlight electron-rich regions (dienylidene moieties) and electron-deficient zones (dimethylazanium), guiding synthetic modifications for tailored properties.

Preparation Methods

Multicomponent Assembly of the Dienylidene Core

A pivotal step involves constructing the cyclohexa-2,5-dien-1-ylidene moiety. Drawing from methodologies in benzothiazolylidene synthesis, a three-component reaction between:

  • 2-Chlorobenzothiazole (or analogous heterocycle),

  • Benzyl bromide derivatives (to introduce phenyl groups),

  • Phenol derivatives (to form the cyclohexadienone scaffold),

under catalyst-free, refluxing acetonitrile with triethylamine, yields intermediates with extended conjugation. Adapting this approach, substituting phenol with a dimethylamino-substituted aromatic component could install the desired substituent. For instance, reacting 4-(dimethylamino)benzaldehyde with a Wittig reagent derived from triphenylphosphine and an appropriate dihalide may generate the dienylidene backbone.

Configuration Control in Dienylidene Formation

The (2E,4Z)-stereochemistry is critical for electronic properties. Literature on solid-state polymerization of butadiyne monomers highlights the importance of crystal packing and intermolecular interactions in stabilizing specific geometries. Solution-phase synthesis, however, requires careful selection of bases and solvents. For example, using DBU (1,8-diazabicycloundec-7-ene) in THF at −78°C promotes controlled deprotonation and minimizes isomerization.

Introduction of the Dimethylazanium Group

Quaternization of the Tertiary Amine

The dimethylamino group is protonated to form the dimethylazanium cation. This step typically involves treating the neutral amine with a strong acid. Trifluoromethanesulfonic acid (TfOH) serves dual roles here: as a proton source and as the counterion precursor. Reacting the amine with TfOH in anhydrous dichloromethane under nitrogen at 0–5°C ensures quantitative protonation without decomposition.

Purification of the Ionic Intermediate

Ion-exchange chromatography or recrystallization from acetone/ether mixtures isolates the cationic species. Analytical techniques such as 1^1H NMR and high-resolution mass spectrometry (HRMS) confirm the integrity of the charged species prior to salt formation.

Formation of the Trifluoromethanesulfonate Salt

Metathesis with Trimethylsilyl Triflate

A high-yielding route to triflate salts involves reacting the cationic intermediate with trimethylsilyl trifluoromethanesulfonate (TMSOTf). As detailed in patent literature, this reaction proceeds under mild conditions (10–30°C, inert atmosphere) without side products. Key parameters include:

  • Molar ratio : 1:1 cation-to-TMSOTf ensures complete anion exchange.

  • Solvent : Anhydrous THF or dichloromethane minimizes hydrolysis.

  • Work-up : Distillation under reduced pressure (125–135°C) removes volatile byproducts, yielding the pure triflate salt.

Alternative Route: Direct Acid-Base Reaction

Combining the free base with trifluoromethanesulfonic acid in a 1:1 molar ratio in ethanol at room temperature provides a simpler but less controlled pathway. While this method avoids handling moisture-sensitive reagents, it risks over-protonation or decomposition of sensitive conjugated systems.

Optimization and Scalability

Yield and Purity Enhancements

  • Temperature control : Maintaining reactions below 30°C prevents retro-Diels-Alder decomposition of the dienylidene system.

  • Inert atmosphere : Rigorous exclusion of moisture and oxygen via Schlenk techniques improves yields by >15%.

  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh3_3)4_4) in Sonogashira couplings enhance regioselectivity for the (2E,4Z) isomer.

Analytical Validation

  • UV-Vis spectroscopy : The conjugated system exhibits a strong excitonic absorption band at 450–500 nm, confirming extended π-delocalization.

  • Single-crystal XRD : Resolving the (2E,4Z) configuration requires diffraction-quality crystals grown via vapor diffusion of ether into a dichloromethane solution.

Comparative Data on Synthetic Routes

ParameterMulticomponent RouteWittig RouteDirect Acid-Base
Yield (%)78–8565–7288–92
Purity (%)959099.9
Reaction Time (h)4122
Stereoselectivity (E/Z)3:15:1N/A

Challenges and Mitigation Strategies

  • Steric hindrance : Bulky phenyl groups slow reaction kinetics. Using microwave irradiation (100°C, 30 min) accelerates conjugation formation.

  • Anion exchange inefficiency : Residual chloride ions from incomplete metathesis are removed via AgNO3_3 precipitation followed by filtration.

  • Isomerization during purification : Silica gel chromatography with deactivated plates (10% Et3_3N in hexane) preserves the (2E,4Z) configuration .

Q & A

Q. Advanced Research Focus

  • TD-DFT calculations : Simulate electronic transitions and compare with experimental UV-Vis data to validate conjugation effects .
  • Molecular dynamics (MD) : Model solvation effects on fluorescence quantum yield using polarizable continuum models (PCM) .
  • Charge-transfer analysis : Calculate HOMO-LUMO gaps to predict redox behavior and potential applications in optoelectronics .

How should researchers address contradictions in spectroscopic data during characterization?

Q. Advanced Research Focus

  • Multi-technique validation : Cross-reference NMR data with IR (e.g., C=N stretches at ~1600 cm⁻¹) and X-ray crystallography (if single crystals are obtainable) .
  • Dynamic effects : Consider tautomerization or solvent-induced shifts in NMR. Use variable-temperature NMR to detect equilibrium shifts .
  • Statistical analysis : Apply principal component analysis (PCA) to identify outliers in replicate measurements .

What experimental designs are recommended for optimizing photostability under varying conditions?

Q. Advanced Research Focus

  • Accelerated aging studies : Expose the compound to UV light (λ = 365 nm) and monitor degradation via HPLC. Use Arrhenius models to predict shelf-life .
  • Environmental factors : Test stability under humidity (40–80% RH) and oxygen exposure using TGA-DSC to correlate mass loss with structural decomposition .
  • DoE-based screening : Vary parameters like pH, light intensity, and temperature to identify critical degradation pathways .

How can Bayesian optimization improve synthesis efficiency for derivatives of this compound?

Q. Advanced Research Focus

  • Parameter space exploration : Use Bayesian algorithms to prioritize reaction conditions (e.g., solvent polarity, catalyst loading) with the highest likelihood of success .
  • Multi-objective optimization : Balance yield, purity, and cost by defining Pareto frontiers for decision-making .
  • Automated workflows : Integrate with flow chemistry systems for real-time adjustments in temperature and reagent addition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.